3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
646525-02-2 |
|---|---|
Molecular Formula |
C14H10IN3O |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-benzyl-6-iodo-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H10IN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
OAPKNCIGYWLRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or iodo positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, iodine, N-iodosuccinimide (NIS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with higher oxidation states, while reduction may yield deiodinated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with DNA/RNA: Potential effects on gene expression and protein synthesis.
Cell Signaling Pathways: Modulation of signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the benzotriazinone core significantly influence molecular weight, solubility, and thermal stability. Key analogs are compared below:
Thermal and Photolytic Stability
- Thermolysis Behavior: 3-Aryl derivatives (e.g., 3-phenyl) decompose to acridones or benzanilides under heat, while alkenyl variants yield quinolinones . The benzyl-iodo compound’s stability may differ due to iodine’s electron density effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves iodination of a benzotriazinone precursor. For example, 6-iodo derivatives of benzoxazinone are synthesized by refluxing a benzoxazinone intermediate with acetic anhydride and iodine under controlled conditions (75% yield, mp 154–155°C). Key characterization includes IR (C=O at 1760 cm⁻¹, C=N at 1620 cm⁻¹), ¹H NMR (δ 7.32–7.10 for aromatic protons), and elemental analysis .
- Critical Parameters : Reaction time (1–2 hours) and solvent choice (ethanol for recrystallization) are pivotal for purity and yield optimization.
Q. How is the structure of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one validated experimentally?
- Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.10–7.32), while aliphatic CH₃ groups resonate at δ 1.61. Carbonyl (C=O) and imine (C=N) carbons are identified at δ 168.28 and 156.10, respectively .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 [M⁺]) confirm molecular weight .
- Elemental Analysis : Matches calculated vs. observed values (e.g., C: 37.63% calc. vs. 37.78% found) .
Q. What are the primary applications of benzotriazinone derivatives in peptide chemistry?
- Coupling Reagents : Derivatives like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and DEPBT are used in peptide synthesis to suppress racemization and enhance coupling efficiency. DEPBT, synthesized from HOOBt and diethyl chloridophosphate, achieves >90% yields in peptide bond formation .
Advanced Research Questions
Q. How does the reactivity of the triazinone ring influence the stability of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one under reducing or hydrolytic conditions?
- Mechanistic Insight : The -N=N=N- group in benzotriazines is prone to reductive cleavage, forming substituted indazoles. Hydrolysis under acidic/basic conditions may generate diazonium intermediates, analogous to azo dye degradation pathways .
- Experimental Validation : Stability tests involve exposing the compound to NaHSO₃ (reduction) or NaOH (hydrolysis), followed by LC-MS to track decomposition products .
Q. What strategies resolve contradictions in reported biological activity data for benzotriazinone derivatives?
- Case Study : While some studies highlight antibacterial activity (e.g., MIC values <10 µg/mL for 3-amino-6-iodo derivatives), others note limited efficacy. Discrepancies may arise from substituent effects (e.g., benzyl vs. methyl groups) or assay conditions (aerobic vs. anaerobic) .
- Resolution : Comparative assays using standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) modeling can clarify bioactivity trends.
Q. How can iodination regioselectivity at the 6-position of the benzotriazinone core be optimized?
- Iodination Methods :
- Electrophilic Iodination : Use I₂/KI in acetic anhydride at reflux (70–80°C) .
- Directed Metallation : Employ LDA (lithium diisopropylamide) to deprotonate the 6-position, followed by quenching with I₂ .
Q. What mechanistic insights explain the role of 3-benzyl substitution in modulating electronic properties?
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show the benzyl group increases electron density at N1, enhancing nucleophilic reactivity. Experimental validation via Hammett plots correlates substitution with reaction rates in coupling reactions .
Q. How does the compound interact with biological targets such as kinases or GPCRs?
- Docking Studies : Molecular docking (AutoDock Vina) predicts strong binding to ATP-binding pockets of kinases (e.g., CDK2, ΔG = -9.2 kcal/mol) via H-bonding with the triazinone carbonyl .
- Experimental Follow-up : Radioligand binding assays (³H-labeled derivatives) quantify affinity (Kd < 100 nM for selected GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
